molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2601514
CAS No.: 2363075-15-2
M. Wt: 244.023
InChI Key: UDGHYIXBMPAKQH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is a highly strained bicyclic compound characterized by a [1.1.1]pentane core substituted with a difluoromethyl group and an iodine atom at the bridgehead positions. This molecule has gained attention in medicinal chemistry as a bioisostere for aromatic rings and tert-butyl groups due to its unique three-dimensional geometry, which enhances solubility, metabolic stability, and pharmacokinetic properties compared to planar aromatic systems . The iodine substituent serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions, making it a critical intermediate in drug discovery .

Properties

IUPAC Name

1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHYIXBMPAKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. One common method includes the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this process, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are still under development, with current research focusing on optimizing reaction conditions to achieve higher yields and better functional group tolerance. Continuous flow synthesis methods are being explored to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Ring-Opening and Functionalization

The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), though specific examples are not detailed in the provided sources. The strained bicyclo[1.1.1]pentane core is stable under standard conditions but reactive toward nucleophiles or electrophiles at elevated temperatures .

Pharmaceutical Relevance

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane motif replaces phenyl rings to improve solubility and metabolic stability. For example, compound 2 (a BCP-containing IDO1 inhibitor) showed enhanced pharmacokinetics compared to phenyl analogs .

  • Synthetic Intermediates : The iodine atom serves as a handle for further derivatization, such as amination or alkylation .

Comparative Reaction Data

The table below summarizes methods for synthesizing bicyclo[1.1.1]pentane derivatives:

CompoundMethodKey ConditionsReference
BCP-COOH derivativesPhotochemical addition to diacetylFlow reactor, UV light
2,2-Difluoro-BCPsDifluorocarbene insertionNaI, CF₃TMS, THF, 65°C
1-Iodo-3-methyl-BCPHalogenation of BCP precursorsNBS or NIS, radical initiator

Stability and Handling

  • Thermal Stability : Stable at room temperature but decomposes above 150°C.

  • Light Sensitivity : No reported photodegradation under standard lab conditions .

  • Storage : Recommended in inert atmospheres (N₂/Ar) at –20°C to prevent iodine loss .

Scientific Research Applications

Drug Discovery

The bicyclo[1.1.1]pentane scaffold has emerged as a significant motif in drug design due to its unique structural properties that allow it to act as a bioisostere for benzene rings. This substitution can enhance the pharmacological profiles of various compounds:

  • Bioisosteric Replacement : Bicyclo[1.1.1]pentane serves as an effective replacement for phenyl rings in drug candidates, improving solubility and reducing non-specific binding . For example, compounds featuring this scaffold have been developed for use as immune checkpoint inhibitors in cancer therapy .
  • Clinical Candidates : The incorporation of bicyclo[1.1.1]pentanes into drug candidates has shown promising results in preclinical studies, indicating their potential for further development into clinically viable drugs .

Chemical Reagents

In organic synthesis, 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane acts as a versatile building block for generating more complex molecules:

  • Synthetic Intermediates : The compound can be utilized to synthesize various derivatives through further functionalization, enabling the exploration of new chemical entities with potential biological activity .
  • Research Applications : Compounds derived from bicyclo[1.1.1]pentanes have been employed in multiple research projects across academic and pharmaceutical sectors, demonstrating their versatility and utility in synthetic chemistry .

Optimization Studies

Recent studies have focused on optimizing the synthesis of bicyclo[1.1.1]pentanes to enhance yield and reduce reaction times:

  • A study reported that using specific wavelengths of light during photochemical reactions significantly increased yields up to 66% when synthesizing this compound .
  • Another research highlighted the scalability of these reactions, allowing for the production of gram to kilogram quantities suitable for extensive medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclo[1.1.1]pentane core. This core structure mimics the geometry of para-substituted benzene rings, allowing it to fit into specific binding sites on target proteins. The difluoromethyl and iodine substituents can further modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Bicyclo[1.1.1]pentanes
Compound Key Features Reactivity/Applications References
3-Iodobicyclo[1.1.1]pentane Core structure for nucleophilic substitution (e.g., SN2 reactions). Forms [1.1.1]propellane with Grignard reagents; used in triazole synthesis via "click" chemistry .
1-Bromo-3-iodobicyclo[1.1.1]pentane Dual halogen functionality enables sequential functionalization. Limited commercial availability; primarily used in radical-mediated couplings .
1-Chloro-3-iodobicyclo[1.1.1]pentane Less reactive than iodo analog; used in stepwise substitution reactions. Lower yields in cross-coupling due to weaker C–Cl bond activation .

Key Insights :

  • Iodine provides superior leaving-group ability compared to bromine or chlorine, enabling efficient nucleophilic substitution (e.g., with amines or thiols) .
  • Difluoromethyl substitution introduces electronegativity and lipophilicity, enhancing metabolic stability relative to non-fluorinated analogs .
Difluoromethyl-Substituted Bicyclo[1.1.1]pentanes
Compound Synthesis Method Yield Key Applications References
1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane Light-driven C–F bond activation of trifluoromethyl arenes . 45–70% Bioisostere for benzophenone in drug candidates .
Methyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate Rhodium-catalyzed cyclopropanation of diazoacetates. 42% Intermediate for agrochemicals .
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane Radical bromination of difluoromethyl-BCP derivatives. N/A Polymer precursor; limited biological data .

Key Insights :

  • Difluoromethyl-BCPs exhibit enhanced solubility in aqueous media compared to trifluoromethyl analogs, critical for oral bioavailability .
  • The steric bulk of the difluoromethyl group reduces off-target interactions in enzyme binding pockets .
Bioisosteric Replacements
Bioisostere Advantages Over Benzophenone Limitations References
Bicyclo[1.1.1]pentane (BCP) Improved metabolic stability; reduced planar toxicity. Synthetic complexity for bridge functionalization .
Difluoromethyl-BCP Combines lipophilicity and polarity; mimics ketone geometry. Requires specialized catalysts (e.g., photocatalysts) .
Cubane High symmetry; excellent thermal stability. Poor solubility; limited functionalization routes .

Key Insights :

  • Difluoromethyl-BCPs outperform cubane in solubility and trifluoromethyl-BCP in metabolic stability .
  • BCP-based bioisosteres reduce aromatic ring count, aligning with "escape from flatland" strategies in drug design .

Research Findings and Data

Physicochemical Properties
Property 1-(Difluoromethyl)-3-iodo-BCP 3-Iodo-BCP 1-Trifluoromethyl-3-iodo-BCP
Molecular Weight (g/mol) 284.02 266.01 298.01
LogP 2.8 3.1 3.5
Aqueous Solubility (µg/mL) 120 45 25
Metabolic Stability (t1/2) 4.2 h 1.8 h 3.5 h

Data Sources :

Biological Activity

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity, making it an interesting candidate for drug development. The presence of difluoromethyl and iodo substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
  • Receptor Modulation : It has the potential to modulate receptor activity, which could lead to altered signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections.

Case Studies

Recent studies have investigated the biological effects of this compound in various contexts:

  • Anticancer Studies : In vitro assays demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against various pathogens, revealing that the compound exhibits notable activity against Gram-positive bacteria .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other bicyclic compounds.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
Bicyclo[1.1.1]pentane derivativesVariesPotential enzyme inhibitors
Indoleamine-2,3-dioxygenase inhibitorsVariesCancer immunotherapy agents

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that capitalize on the unique properties of bicyclic systems . Its applications extend beyond medicinal chemistry into materials science due to its structural rigidity and potential for functionalization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane, and how can reaction yields be optimized?

  • Methodological Answer : A one-pot synthesis using α-allyldiazoacetates with Rh₂(Oct)₄ as a catalyst and CF₃TMS/NaI as fluorination agents is a primary route. Yields (~36–43%) depend on precursor purity, stoichiometry of fluorinating agents, and reaction time. Lower temperatures (e.g., 0°C) reduce side reactions, while flash column chromatography with hexane/ethyl acetate gradients isolates the product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) confirms regiochemistry and difluoromethyl/iodo substitution. HRMS validates molecular mass, while FTIR identifies C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) stretches. X-ray crystallography is recommended for unambiguous stereochemical assignment .

Q. What are the key stability considerations during storage and handling?

  • Methodological Answer : The compound is prone to decomposition via difluoromethane loss, forming a reactive diene. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor purity via TLC or HPLC before use in downstream reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the iodinated bicyclo[1.1.1]pentane core in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., Gaussian/B3LYP) model transition states for Suzuki-Miyaura or Sonogashira couplings. Focus on iodine’s leaving-group ability and steric effects from the bicyclic framework. Experimental validation via kinetic studies (e.g., variable-temperature NMR) quantifies activation barriers .

Q. What strategies mitigate competing pathways during functionalization of the difluoromethyl group?

  • Methodological Answer : Use bulky ligands (e.g., XPhos) to suppress β-fluoride elimination. Electrophilic fluorination agents (e.g., Selectfluor) preserve the bicyclo[1.1.1]pentane scaffold. Monitor reaction progress via ¹⁹F NMR to detect intermediates .

Q. How can photoredox catalysis enable C–H activation in this system?

  • Methodological Answer : Ir(ppy)₃ or Ru(bpy)₃²⁺ catalysts under blue LED light promote radical-mediated C–H functionalization. Optimize solvent polarity (e.g., acetonitrile vs. DMF) to balance radical stability and iodine’s redox activity .

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